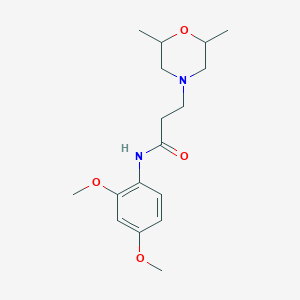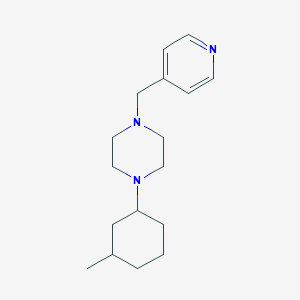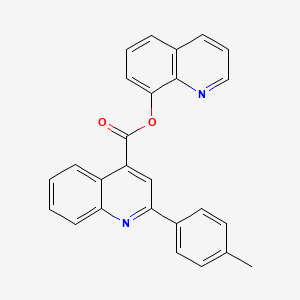![molecular formula C20H30N2O B10883336 3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10883336.png)
3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . This interaction can lead to various pharmacological effects, depending on the specific receptors targeted.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one: Similar structure with a methoxy group instead of a methyl group.
3-Cyclopentyl-1-[4-(4-methoxybenzyl)piperazin-1-yl]propan-1-one: Another similar compound with a methoxy group at a different position.
Uniqueness
3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and pharmacological properties. The presence of the cyclopentyl group also adds to its distinctiveness, potentially affecting its interaction with molecular targets.
Propiedades
Fórmula molecular |
C20H30N2O |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3-cyclopentyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-17-6-2-5-9-19(17)16-21-12-14-22(15-13-21)20(23)11-10-18-7-3-4-8-18/h2,5-6,9,18H,3-4,7-8,10-16H2,1H3 |
Clave InChI |
IXNUIPFDLLDTIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10883255.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10883262.png)
![1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B10883266.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883272.png)
![4-Methoxy-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B10883273.png)
![2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N,N-diphenylacetamide](/img/structure/B10883274.png)
![N-(4-acetylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10883307.png)
![Ethyl 6-methyl-2-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10883315.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883316.png)

![2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide](/img/structure/B10883331.png)



